molecular formula C12H9N3 B8457134 5-Pyridin-2-yl-1H-pyrrolo[2,3-b]pyridine CAS No. 849068-23-1

5-Pyridin-2-yl-1H-pyrrolo[2,3-b]pyridine

カタログ番号: B8457134
CAS番号: 849068-23-1
分子量: 195.22 g/mol
InChIキー: STZWVIHGGKOKSX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Pyridin-2-yl-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C12H9N3 and its molecular weight is 195.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Structural Characteristics

The synthesis of 5-Pyridin-2-yl-1H-pyrrolo[2,3-b]pyridine derivatives often involves multi-step reactions that incorporate various substituents to enhance bioactivity. The compound's structure consists of a pyrrole ring fused with a pyridine moiety, providing a unique scaffold for drug development.

Synthesis Techniques

  • Functionalization : Various functional groups can be introduced at different positions on the pyrrolo[2,3-b]pyridine ring to optimize biological activity. For instance, modifications at positions 1 and 3 have been shown to yield potent inhibitors of human neutrophil elastase (HNE), a key enzyme in inflammatory processes .
  • Reagents and Conditions : Common reagents include boronic acids and palladium catalysts for cross-coupling reactions, allowing for the introduction of diverse substituents .

Biological Activities

This compound derivatives exhibit a wide range of biological activities:

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent. For example:

  • Fibroblast Growth Factor Receptor Inhibition : Certain derivatives have shown potent inhibitory activity against FGFR1, FGFR2, and FGFR3, making them promising candidates for cancer therapy targeting aberrant FGFR signaling pathways .
  • Cell Proliferation and Apoptosis : Compounds derived from this scaffold have been found to inhibit proliferation and induce apoptosis in breast cancer cell lines (4T1), suggesting their utility in treating breast cancer .

Anti-inflammatory Effects

The ability of these compounds to inhibit HNE makes them valuable in developing therapies for inflammatory diseases. HNE inhibitors derived from this scaffold have demonstrated low nanomolar IC50 values, indicating strong activity against this target enzyme .

Other Pharmacological Properties

Research has also indicated other therapeutic potentials:

  • Anticonvulsant : Some derivatives show promise as anticonvulsant agents.
  • Analgesic and Anti-inflammatory : The compounds have been noted for their analgesic properties, making them suitable for pain management therapies .
  • Antimicrobial Activity : Preliminary evaluations have suggested that certain derivatives possess antimicrobial properties against common pathogens such as Staphylococcus aureus and Escherichia coli .

Case Study 1: HNE Inhibitors

A series of this compound derivatives were synthesized and tested for their ability to inhibit HNE. The most effective compounds exhibited IC50 values in the low nanomolar range (14–87 nM), demonstrating their potential as therapeutic agents in respiratory diseases characterized by inflammation .

Case Study 2: FGFR Inhibition

In another study, a derivative labeled as compound 4h was identified as a potent inhibitor of FGFRs with IC50 values ranging from 7 to 712 nM across different receptor types. This compound not only inhibited cell proliferation but also significantly reduced migration and invasion in vitro, marking it as a lead candidate for further development in cancer therapy .

Data Table: Summary of Biological Activities

Activity TypeMechanism/TargetNotable CompoundsReference
AnticancerFGFR InhibitionCompound 4h
Anti-inflammatoryHNE InhibitionVarious Derivatives
AnticonvulsantUnknownTBD
AntimicrobialBacterial InhibitionTBD

特性

CAS番号

849068-23-1

分子式

C12H9N3

分子量

195.22 g/mol

IUPAC名

5-pyridin-2-yl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C12H9N3/c1-2-5-13-11(3-1)10-7-9-4-6-14-12(9)15-8-10/h1-8H,(H,14,15)

InChIキー

STZWVIHGGKOKSX-UHFFFAOYSA-N

正規SMILES

C1=CC=NC(=C1)C2=CN=C3C(=C2)C=CN3

製品の起源

United States

Synthesis routes and methods

Procedure details

To a solution of 1-methanesulfonyl-5-(4,4,5,5-tetramethyl-[1,3,2]-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine (300 mg, 0.93 mmol) and 2-bromopyridine (150 mg, 0.95 mmol) in DMF (3 mL) was added aqueous Na2CO3 (2M, 1.9 mL, 3.8 mmol). To this suspension was then added PdCl2(dppf) (60 mg, 0.075 mmol) under N2 atmosphere. The flask was then covered with septa, heated at 80° C. for 9 h, and poured into water (30 mL). The aqueous solution was extracted with ethylacetate (3×30 mL). The combined organic layers were dried over Na2SO4, filtered, and evaporated. The resulting residue was dissolved in MeOH (10 mL) and treated with 6N NaOH solution (2 mL) at 50° C. for 3 h. After evaporating the MeOH, the aqueous residue was acidified with 6N HCl to pH=8. The precipitate was collected by filtration, washed with water, and dried on the pump for direct use (100 mg off-white solid, 0.51 mmol). MS (ES+): m/e=196.1 (M+H); LC: 2.04 min.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
60 mg
Type
catalyst
Reaction Step Three

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。